molecular formula C21H25N3O2S B7016021 N-[2-(2-oxopiperidin-1-yl)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide

N-[2-(2-oxopiperidin-1-yl)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide

Cat. No.: B7016021
M. Wt: 383.5 g/mol
InChI Key: ZHOQGAWOWMBMCM-UHFFFAOYSA-N
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Description

N-[2-(2-oxopiperidin-1-yl)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, a thiophene ring, and a carboxamide group, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Properties

IUPAC Name

N-[2-(2-oxopiperidin-1-yl)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-20-7-3-4-11-24(20)19-6-2-1-5-18(19)22-21(26)23-12-8-16(9-13-23)17-10-14-27-15-17/h1-2,5-6,10,14-16H,3-4,7-9,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOQGAWOWMBMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC=C2NC(=O)N3CCC(CC3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-oxopiperidin-1-yl)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane and a halogenated piperidine derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinone moiety, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Pharmacology: It can be used in the study of its pharmacokinetics and pharmacodynamics, helping to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

    Materials Science: The compound’s structural features may lend themselves to the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N-[2-(2-oxopiperidin-1-yl)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(2-oxopiperidin-1-yl)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide shares structural similarities with other piperidine and thiophene derivatives, such as:

      Apixaban: A factor Xa inhibitor with a similar piperidine and phenyl structure.

      Rivaroxaban: Another factor Xa inhibitor with a related chemical structure.

      Ticagrelor: A platelet aggregation inhibitor with a piperidine moiety.

Uniqueness

What sets this compound apart is its specific combination of functional groups and rings, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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